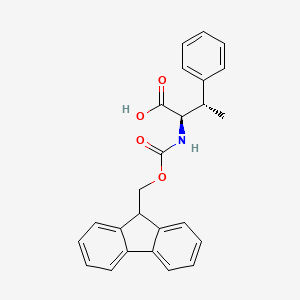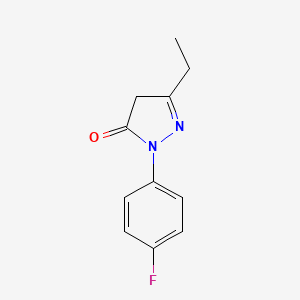
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one, also known as 4-ethyl-3-(4-methylsulfonylphenyl)-2-pyrazoline, is a heterocyclic compound that is widely used in research, as an intermediate in the synthesis of drugs, and in the manufacture of various chemicals. It is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound has also been used in a variety of scientific research applications, such as the study of enzyme kinetics, drug action, and the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(4-methylsulfonylphenyl)-2-pyrazoline are not well understood. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. It is also believed to have an inhibitory effect on the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. It is also relatively easy to synthesize and purify, making it a convenient compound for use in research. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can inhibit a variety of enzymes.
Future Directions
There are a number of potential future directions for the use of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline. These include further research into its mechanism of action, its potential clinical applications, and its use as a model compound in the development of new drugs. Additionally, further research could be conducted into its potential use as an inhibitor of specific enzymes, such as cyclooxygenase and lipoxygenase. Finally, further research could be conducted into its potential use as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Synthesis Methods
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline can be synthesized by a variety of methods, including the Curtius rearrangement, the Claisen rearrangement, and the Ullmann reaction. The Curtius rearrangement involves the use of an acid catalyst to convert an amine to an isocyanate, which is then reacted with a phenol to form the desired product. The Claisen rearrangement involves the conversion of an ester to an enolate, which is then reacted with a phenol to form the product. The Ullmann reaction involves the use of an aryl halide and a copper catalyst to form the desired product.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a model compound to study the mechanism of enzyme action. It has also been used in the study of drug action, as a model compound to study the mechanism of drug action. In addition, it has been used in the development of new drugs, as a model compound to study the structure-activity relationships of drugs.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-methylphenyl)sulfonyl-3H-pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-24-15-8-6-14(7-9-15)20-12-17(21)18(19-20)25(22,23)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUMMIKDKOLDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

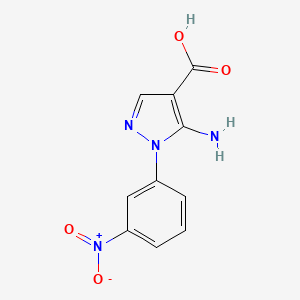

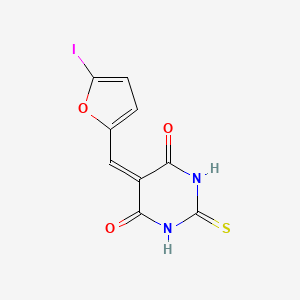

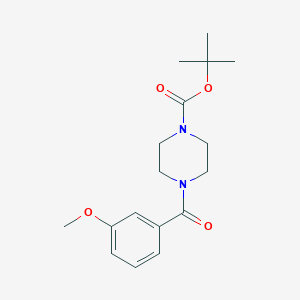


![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)

